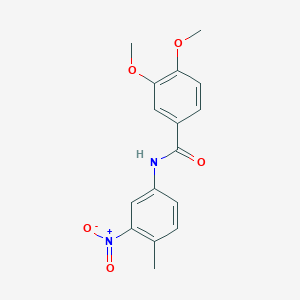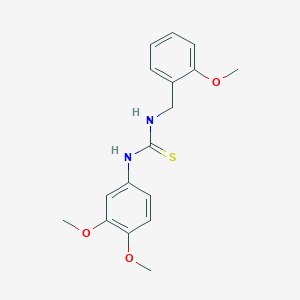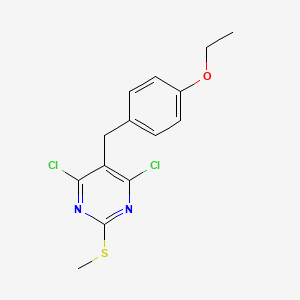
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PBD, and it has been widely used in various fields, including biology, chemistry, and medicine.
Wirkmechanismus
The mechanism of action of PBD is based on its ability to bind to DNA and RNA. PBD binds to the minor groove of DNA and RNA, causing a change in the conformation of the nucleic acid. This change in conformation can lead to the inhibition of DNA and RNA synthesis, which can be used in various applications, including cancer treatment.
Biochemical and Physiological Effects
PBD has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. PBD has also been shown to have anti-inflammatory and antioxidant properties, which can be used in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBD in lab experiments is its unique photophysical properties, which make it an excellent fluorescent probe for various applications. However, one of the limitations of using PBD is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are various future directions for the use of PBD in scientific research. One of the main areas of focus is the development of new materials, such as organic light-emitting diodes and solar cells. PBD can also be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells. Additionally, PBD can be used in the development of new imaging techniques, such as super-resolution microscopy.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and medicine. PBD has been shown to have various biochemical and physiological effects and has been used in various applications, including cancer treatment and the development of new materials. There are various future directions for the use of PBD in scientific research, and it is expected that this compound will continue to play an important role in scientific research in the future.
Synthesemethoden
The synthesis of PBD involves the reaction of 4-methoxy-4'-bromobiphenyl with 2-methylphenylhydrazine to form the intermediate product, which is then reacted with cyanogen bromide to form the final product. This method has been well established and has been used to produce PBD in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
PBD has been widely used in scientific research due to its unique photophysical properties. This compound has been used as a fluorescent probe for various applications, including DNA sequencing, protein labeling, and cell imaging. PBD has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-5-3-4-6-20(15)22-24-23-21(26-22)18-9-7-16(8-10-18)17-11-13-19(25-2)14-12-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCTFPVFKKIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methoxybiphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)
